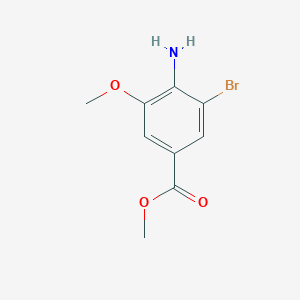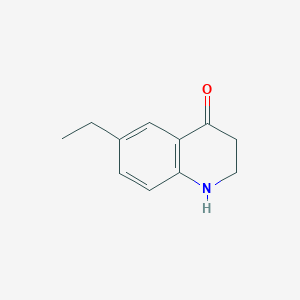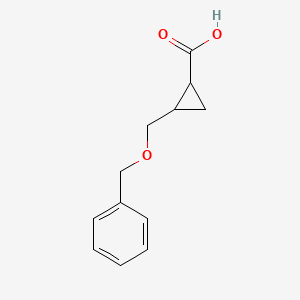
Ácido (9,9-dimetil-9H-fluoren-2-il)borónico
Descripción general
Descripción
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is an organic compound with the molecular formula C15H15BO2 and a molecular weight of 238.09 g/mol . It is a boronic acid derivative of fluorene, characterized by the presence of a boronic acid group attached to the fluorene core. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as materials science, medicinal chemistry, and organic electronics .
Aplicaciones Científicas De Investigación
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid has a wide range of scientific research applications :
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals and bioactive molecules due to its ability to form stable boron-containing structures.
Materials Science: It is employed in the design and synthesis of advanced materials, including light-emitting diodes (LEDs) and organic photovoltaic cells, due to its unique electronic properties.
Organic Electronics: The compound’s ability to modify the electronic properties of materials makes it valuable in the fabrication of organic electronic devices.
Análisis Bioquímico
Biochemical Properties
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The nature of these interactions involves the formation of reversible covalent bonds between the boronic acid group and the active site residues of the enzymes .
Cellular Effects
The effects of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell signaling pathways. Additionally, (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid can modulate gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid exerts its effects through the formation of reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. For example, it can inhibit proteases by forming a covalent bond with the serine residue in the active site. Additionally, (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments. Long-term exposure to (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid has been shown to affect cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes and modulate cellular processes without causing significant toxicity. At high doses, (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is involved in various metabolic pathways, particularly those related to boron metabolism. It interacts with enzymes such as boron transporters and boron-binding proteins, influencing the metabolic flux and levels of boron-containing metabolites. This compound can also affect the activity of enzymes involved in the synthesis and degradation of boron-containing compounds .
Transport and Distribution
Within cells and tissues, (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid can be transported into cells via boron transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid can impact its activity and function, as it interacts with different biomolecules in various cellular environments .
Métodos De Preparación
The synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid typically involves the following steps :
Starting Material: The synthesis begins with 9,9-dimethyl-2-bromofluorene.
Formation of Phenyl Lithium Intermediate: The bromine atom is removed using a strong base such as n-butyllithium, resulting in the formation of the corresponding phenyl lithium intermediate.
Boronic Acid Formation: The phenyl lithium intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by the addition of an acid to promote the 1,2-migration of boron, yielding (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid.
Análisis De Reacciones Químicas
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid undergoes various chemical reactions, including :
Suzuki Coupling Reaction: This compound can participate in Suzuki coupling reactions to form carbon-carbon bonds. Common reagents include palladium catalysts and bases such as potassium carbonate.
Chan-Lam Coupling Reaction: It can also undergo Chan-Lam coupling reactions to form carbon-oxygen or carbon-nitrogen bonds. Copper catalysts and amines or alcohols are typically used in these reactions.
Oxidation and Reduction:
Mecanismo De Acción
The mechanism of action of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid primarily involves its role as a boronic acid derivative . Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid can be compared with other similar boronic acid derivatives :
(9,9-Dioctyl-9H-fluorene-2,7-diboronic acid): This compound has longer alkyl chains, which can influence its solubility and electronic properties.
(2,7-Dibromo-9,9-dimethyl-9H-fluorene): This derivative contains bromine atoms, making it suitable for different types of coupling reactions.
(4-Biphenylboronic acid): This compound has a biphenyl structure, which can affect its reactivity and applications in organic synthesis.
Propiedades
IUPAC Name |
(9,9-dimethylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDPAJOXRYGXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625104 | |
| Record name | (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333432-28-3 | |
| Record name | (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9,9-dimethyl-9H-fluoren-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9,9-dimethyl-9H-fluoren-2-ylboronic acid in materials science?
A: 9,9-dimethyl-9H-fluoren-2-ylboronic acid is a crucial building block for synthesizing luminescent materials, particularly those used in OLEDs (organic light-emitting diodes) []. Fluorene derivatives, like this compound, are recognized for their potential in developing efficient and practical light-emitting materials.
Q2: What is the synthetic route for 9,9-dimethyl-9H-fluoren-2-ylboronic acid as described in the research?
A: The research outlines a multi-step synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid starting with fluorene. The process involves bromination of fluorene, followed by methylation, and finally a Grignard reaction to introduce the boronic acid functionality [].
Q3: What are the advantages of the described synthetic route for 9,9-dimethyl-9H-fluoren-2-ylboronic acid?
A: The researchers highlight that their chosen synthetic pathway offers advantages in terms of efficiency and yield. They report a short reaction time and a high yield for the overall synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



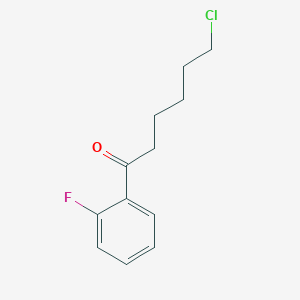

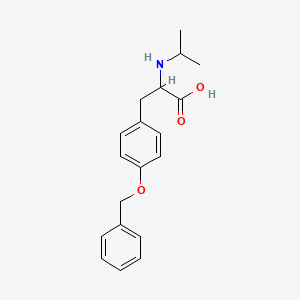



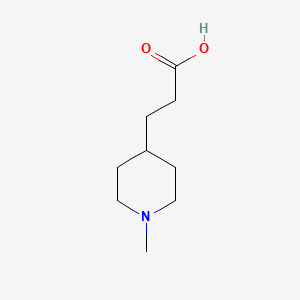

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)
